2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate

説明

2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate is a member of the class of thiocyanates that is 3,4-dihydroxyacetophenone in which one of the methyl hydrogens has been replaced by the sulfur of a cyanosulfanediyl (-SC#N) group. It has been found to induce the expression of the endoplasmic reticulum chaperone protein GRP78 (78 kDa glucose-regulated protein, BiP, a highly conserved member of the 70 kDa heat shock protein family) leading to an attenuation of the unfolded protein response. It protects neuronal cells and retinal cells from endoplasmic reticulum (ER)-stress induced cell death. It is a member of thiocyanates, an aromatic ketone and a member of catechols.

作用機序

Target of Action

It is structurally similar to 2-(3,4-dihydroxyphenyl)acetic acid , which is known to interact with several targets such as Penicillin G acylase in Escherichia coli, Protocatechuate 3,4-dioxygenase alpha and beta chains in Pseudomonas putida, and DNA in humans . These targets play crucial roles in various biochemical processes, including antibiotic metabolism and DNA replication.

Mode of Action

Based on its structural similarity to 2-(3,4-dihydroxyphenyl)acetic acid , it can be hypothesized that it might interact with its targets in a similar manner, leading to changes in their function and subsequent biochemical processes.

Biochemical Pathways

Compounds with similar structures, such as 2-(3,4-dihydroxyphenyl)acetic acid , are known to be involved in Tyrosine Metabolism and other metabolic pathways . These pathways have downstream effects on various physiological processes, including neurotransmission and protein synthesis.

Pharmacokinetics

Similar compounds like 2-(3,4-dihydroxyphenyl)acetic acid . These properties significantly impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.

Result of Action

Structurally similar compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4h-pyran-4-one (ddmp), are known to exhibit antioxidant properties . They contribute to the antioxidant properties of Maillard reaction intermediates . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can significantly influence the activity and stability of similar compounds .

生物活性

2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate is a compound featuring a thiocyanate group attached to an aromatic ketone structure. Its unique chemical properties and biological activities have garnered attention in recent pharmacological research, particularly concerning neuroprotection and stress response modulation.

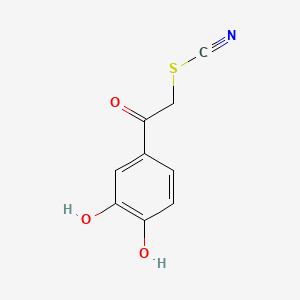

Chemical Structure

The compound can be represented as follows:

This structure includes:

- Aromatic ring : Contributes to the compound's interaction with biological systems.

- Thiocyanate group : Imparts reactivity and potential biological activity.

- Hydroxyl groups : Enhance solubility and enable hydrogen bonding interactions.

Biological Activity Overview

Recent studies have highlighted several significant biological activities of this compound:

- Neuroprotective Effects : The compound has been shown to protect neuronal and retinal cells from apoptosis induced by endoplasmic reticulum (ER) stress. This mechanism is crucial for developing therapeutic agents targeting neurodegenerative diseases and retinal disorders.

- Modulation of Cellular Stress Responses : It induces the expression of chaperone proteins that assist in protein folding, helping to alleviate cellular damage under stress conditions. This property positions it as a candidate for further pharmacological research.

- Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for combating oxidative stress in various biological contexts.

The protective mechanism of this compound is primarily linked to its ability to modulate the unfolded protein response (UPR). By enhancing the expression of BiP (GRP78), a key chaperone protein, it helps cells cope with ER stress, thereby preventing cell death associated with prolonged stress conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the table below:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Aromatic Ketone with Thiocyanate | Neuroprotective | Specific activity against ER stress |

| Thiocyanic Acid | Simple Thiocyanate | Limited biological activity | Basic structure without aromatic features |

| Benzothiazole Derivatives | Heterocyclic Aromatic | Antimicrobial, anti-inflammatory | Diverse mechanisms of action |

| Flavonoids | Polyphenolic Compounds | Antioxidant, anti-cancer | Broad range of health benefits |

This table illustrates the distinct neuroprotective properties of this compound compared to other compounds.

Case Studies

- Neuroprotection Against ER Stress : In vitro studies demonstrated that treatment with this compound significantly reduced cell death in neuronal cell lines subjected to ER stress. The compound's ability to modulate UPR pathways was confirmed through increased levels of BiP and decreased markers of apoptosis.

- Oxidative Stress Response : Additional experiments assessed the compound's antioxidant capacity using various assays (DPPH, ABTS). Results indicated that it effectively scavenges free radicals and reduces lipid peroxidation in cellular models.

科学的研究の応用

Pharmacological Applications

Neuroprotection

One of the most significant applications of 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate is its neuroprotective properties. Research indicates that it protects neuronal and retinal cells from apoptosis induced by endoplasmic reticulum stress. This mechanism is crucial for developing therapeutic agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The compound acts by inducing the expression of chaperone proteins that assist in protein folding, thereby preventing cellular damage under stress conditions. This action is vital for maintaining cellular homeostasis and offers insights into potential treatments for conditions associated with chronic stress responses.

Agricultural Applications

Plant Growth Regulation

There is emerging evidence suggesting that this compound may have applications in agriculture, particularly in enhancing plant growth and protection against pathogens. Its biochemical properties could be harnessed to develop novel agrochemicals aimed at improving crop resilience and yield.

Chemical Synthesis

Synthetic Routes

Various synthetic methods can be employed to produce this compound. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired compound. Understanding these synthetic pathways is essential for scaling up production for research and commercial purposes.

Case Studies

Neuroprotective Effects in Animal Models

A series of studies have been conducted to evaluate the neuroprotective effects of this compound in animal models subjected to induced endoplasmic reticulum stress. Results demonstrated a significant reduction in neuronal cell death when treated with this compound compared to control groups. These findings suggest a promising avenue for further research into its therapeutic potential for human applications.

Agricultural Trials

Preliminary trials assessing the impact of this compound on plant growth have shown enhanced resilience against fungal pathogens and improved growth rates under stress conditions. These results warrant further investigation into its potential as a biopesticide or growth enhancer in agricultural practices.

化学反応の分析

Nucleophilic Substitution at the Thiocyanate Group

The thiocyanate (-SCN) group undergoes nucleophilic displacement reactions due to its polarizable sulfur atom. Key reactions include:

a. Reaction with Amines

Primary amines displace the thiocyanate group, forming thioether derivatives. For example:

This reaction is catalyzed by bases such as KCO and proceeds via an S2 mechanism .

b. Halide Exchange

The thiocyanate group can be replaced by halides (e.g., Cl, Br) under acidic conditions, yielding α-haloketones .

Reactivity of the Ketone Moiety

The ketone group participates in condensation and reduction reactions:

a. Condensation with Hydrazines

Reaction with hydrazine derivatives forms hydrazones:

This is utilized in synthesizing Schiff base ligands for metal complexes .

b. Reduction to Alcohol

The ketone is reduced to a secondary alcohol using NaBH or LiAlH:

Electrophilic Aromatic Substitution

The catechol moiety directs electrophiles to the ortho and para positions:

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO/HSO | 3,4-Dihydroxy-5-nitrobenzoyl derivative | 65–78 |

| Sulfonation | SO/HSO | Sulfonated aromatic ring | 72 |

Oxidation Reactions

The catechol group oxidizes to o-quinone under aerobic conditions or with oxidants like FeCl:

This redox activity is exploited in electrochemical sensors .

Complexation with Metal Ions

The compound chelates transition metals (e.g., Cu, Fe) via its hydroxyl and thiocyanate groups:

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu | 8.2 ± 0.3 | Catalysis |

| Fe | 7.8 ± 0.2 | Redox mediators |

Radical-Mediated Reactions

Under UV light or with radical initiators (e.g., AIBN), the thiocyanate group participates in:

-

Thiyl Radical Formation :

-

Polymerization : Acts as a chain-transfer agent in vinyl polymer synthesis .

Comparative Reactivity with Analogues

The table below contrasts reactivity with structurally related compounds:

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a bimolecular mechanism with inversion at the α-carbon .

-

Catechol Oxidation : Follows a two-electron transfer pathway, forming semiquinone intermediates .

This compound’s multifunctionality makes it valuable in organic synthesis, medicinal chemistry, and materials science. Further studies are needed to explore its catalytic and pharmacological applications.

特性

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c10-5-14-4-9(13)6-1-2-7(11)8(12)3-6/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFLBLCWKKQKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CSC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586532 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101714-41-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyanosulfanyl)-1-(3,4-dihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。